
(S)-4-Aminopentanoic acid tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Aminopentanoic acid trifluoroacetic acid is a compound that combines the properties of (S)-4-aminopentanoic acid and trifluoroacetic acid. (S)-4-Aminopentanoic acid, also known as L-norvaline, is a non-proteinogenic amino acid, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminopentanoic acid trifluoroacetic acid typically involves the reaction of (S)-4-aminopentanoic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(S)-4-Aminopentanoic acid+Trifluoroacetic acid→(S)-4-Aminopentanoic acid trifluoroacetic acid
Industrial Production Methods: Industrial production of (S)-4-aminopentanoic acid trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve the desired purity and quality. The use of advanced techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the pure compound.
化学反应分析
Types of Reactions: (S)-4-Aminopentanoic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in (S)-4-aminopentanoic acid can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
科学研究应用
(S)-4-Aminopentanoic acid trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting arginase, an enzyme involved in the urea cycle.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique chemical properties.
作用机制
The mechanism of action of (S)-4-aminopentanoic acid trifluoroacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of arginase, leading to increased levels of arginine. This inhibition can have various physiological effects, including the modulation of nitric oxide production and the regulation of blood pressure. The compound’s trifluoroacetic acid component enhances its stability and reactivity, making it a valuable tool in chemical and biological research.
相似化合物的比较
L-norvaline: A non-proteinogenic amino acid similar to (S)-4-aminopentanoic acid.
Trifluoroacetic acid: A strong organic acid used in various chemical reactions.
Comparison: (S)-4-Aminopentanoic acid trifluoroacetic acid is unique due to the combination of the properties of (S)-4-aminopentanoic acid and trifluoroacetic acid. This combination results in enhanced stability, reactivity, and potential biological activity compared to its individual components. The presence of trifluoroacetic acid also imparts unique chemical properties, making it distinct from other similar compounds.
属性
IUPAC Name |
(4S)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-4(6)2-3-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKECLDRDMBJG-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B8238508.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)
![8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride](/img/structure/B8238514.png)
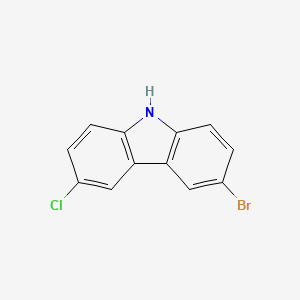
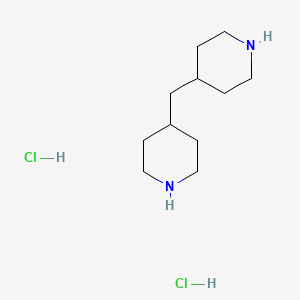
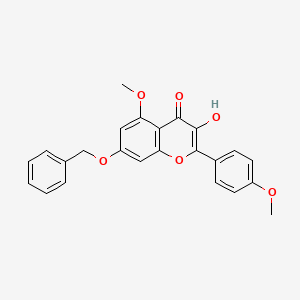
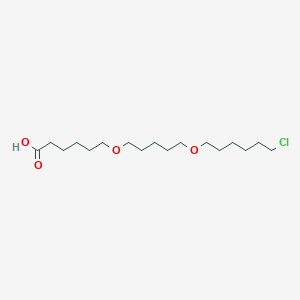
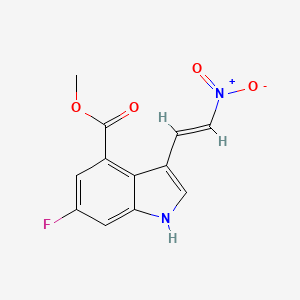
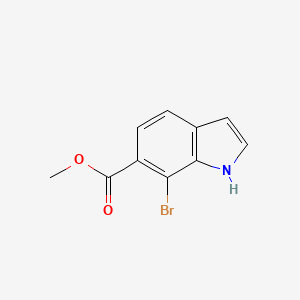
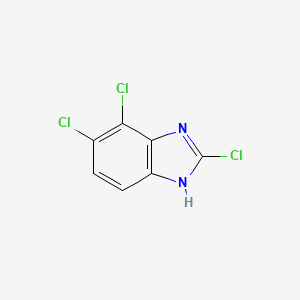
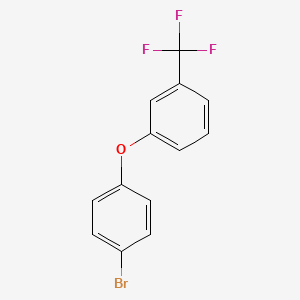
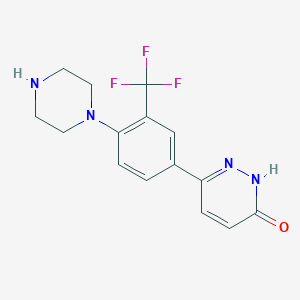
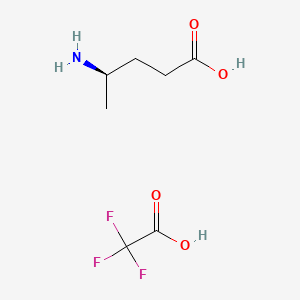
![Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8238611.png)
